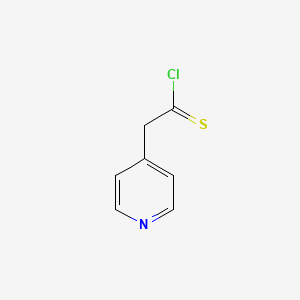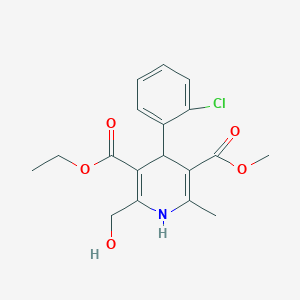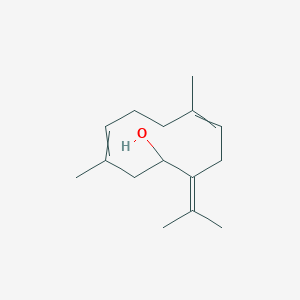
Androst-5-en-3-ol-7,17-dione acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-en-3-ol-7,17-dione acetate: is a synthetic steroidal compound with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol . It is also known by other names such as 7-keto-DHEA and 7-oxo-DHA . This compound is a white to off-white crystalline powder and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-3-ol-7,17-dione acetate typically involves the acetylation of 7-keto-dehydroepiandrosterone (7-keto-DHEA) . The reaction conditions often include the use of acetic anhydride and a base such as pyridine . The reaction is carried out under controlled temperatures to ensure the formation of the desired acetate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Androst-5-en-3-ol-7,17-dione acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the ketone groups to hydroxyl groups.
Substitution: This reaction can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-keto-DHEA , while reduction can yield 7-hydroxy-DHEA .
Applications De Recherche Scientifique
Biology: In biological research, this compound is used to study the metabolic pathways of steroid hormones and their effects on various biological processes .
Medicine: In medicine, Androst-5-en-3-ol-7,17-dione acetate is investigated for its potential therapeutic effects, including its role in modulating androgen and estrogen receptors .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various steroidal drugs and supplements .
Mécanisme D'action
The mechanism of action of Androst-5-en-3-ol-7,17-dione acetate involves its interaction with androgen and estrogen receptors . It acts as a modulator, influencing the activity of these receptors and thereby affecting various physiological processes . The molecular targets include the androgen receptor (AR) and the estrogen receptor (ER) , and the pathways involved include the steroid hormone signaling pathway .
Comparaison Avec Des Composés Similaires
Androstenediol (Androst-5-ene-3β,17β-diol): A weak androgen and estrogen steroid hormone.
Androstenedione (Androst-4-ene-3,17-dione): An intermediate in the biosynthesis of testosterone and estrogen.
Dehydroepiandrosterone (DHEA; Androst-5-en-3β-ol-17-one): A precursor to various steroid hormones.
Uniqueness: Androst-5-en-3-ol-7,17-dione acetate is unique due to its specific acetylation at the 3-hydroxyl group, which imparts distinct chemical properties and biological activities compared to its non-acetylated counterparts .
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14?,15-,16-,19-,20-,21-/m0/s1 |
Clé InChI |
VVSMJVQHDZUPIL-FQAVLMBTSA-N |
SMILES isomérique |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC4=O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)



![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)



![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
